molecular formula C11H17N3 B13639185 (4-(Piperidin-1-yl)pyridin-2-yl)methanamine

(4-(Piperidin-1-yl)pyridin-2-yl)methanamine

Cat. No.: B13639185
M. Wt: 191.27 g/mol
InChI Key: XXULYJRSABJPOV-UHFFFAOYSA-N
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Description

(4-(Piperidin-1-yl)pyridin-2-yl)methanamine is an organic compound with the molecular formula C11H17N3 It is a heterocyclic amine that contains both piperidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Piperidin-1-yl)pyridin-2-yl)methanamine typically involves the reaction of 4-chloromethylpyridine with piperidine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Piperidin-1-yl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(Piperidin-1-yl)pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is employed in the development of ligands for coordination chemistry and as a precursor for the synthesis of heterocyclic compounds.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It is studied for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is evaluated for its activity against certain diseases and conditions, such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4-(Piperidin-1-yl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Pyridin-4-yl)piperidin-4-yl)methanamine
  • (1-Methyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine
  • (4-(Piperidin-4-yl)phenyl)methanamine

Uniqueness

(4-(Piperidin-1-yl)pyridin-2-yl)methanamine is unique due to its specific structural arrangement, which combines both piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

(4-piperidin-1-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C11H17N3/c12-9-10-8-11(4-5-13-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,12H2

InChI Key

XXULYJRSABJPOV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=C2)CN

Origin of Product

United States

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